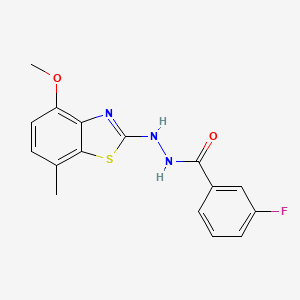

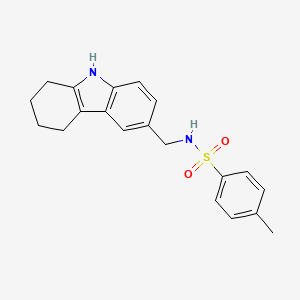

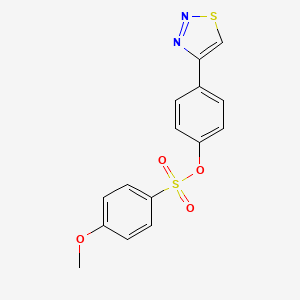

(S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with diverse applications in scientific research, including drug development and catalysis, due to its unique structure and versatile properties. It has a molecular formula of C14H21N3O3 .

Molecular Structure Analysis

The molecular weight of this compound is 279.34 . The exact molecular structure would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Applications De Recherche Scientifique

Chiral Auxiliaries in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, highlighting the significance of chiral auxiliaries in asymmetric synthesis. This methodology facilitates access to diverse N-heterocycles, which are structural motifs in many natural products and therapeutics (R. Philip et al., 2020).

Plant Defense Mechanisms

The metabolism of pyrroline-5-carboxylate (P5C), related to proline and pyrrolidine structures, plays a critical role in plant defense against pathogens. This research highlights the biological significance of pyrrolidine derivatives in enhancing plant resistance and defense mechanisms (A. Qamar et al., 2015).

Toxicants in Food Processing

The formation and fate of processing-related food toxicants, like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are influenced by reactions involving compounds with pyridine and pyrrolidine structures. This research underscores the complex interactions between lipids and carbohydrates in the production and elimination of toxicants during food processing (R. Zamora & F. Hidalgo, 2015).

Environmental and Human Exposure

Studies on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), which share structural similarities with tert-butyl groups, highlight concerns about environmental occurrence, human exposure, and toxicity. This research provides insights into the need for safer and more environmentally friendly synthetic methodologies and compounds (Runzeng Liu & S. Mabury, 2020).

Biotechnological Applications

The synthesis of bioresorbable polymers from biomass, including lactic acid production and its conversion into valuable chemicals, demonstrates the importance of developing green and sustainable chemical processes. This field of research explores the potential of biotechnological routes to produce compounds and materials with significant applications in food, cosmetics, and medicine (Chao Gao et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAALYNGYTZCOK-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)